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Compound of Interest

Compound Name: KT185

Cat. No.: B15579035 Get Quote

This technical guide provides a comprehensive overview of the synthetic antimicrobial peptide

GV185, a promising candidate for the development of new anti-infective agents. The document

details its discovery through the modification of natural lytic peptides, outlines a standard

methodology for its synthesis, presents its biological activity data, and illustrates its proposed

mechanism of action.

Discovery and Rationale
GV185 was developed as part of a strategy to optimize synthetic antimicrobial peptides for

enhanced and safe activity against a range of fungal and bacterial pathogens.[1] It is a

modified derivative of tachyplesin 1, a lytic peptide.[1] The rationale behind its design was to

fine-tune the balance of hydrophobic and cationic residues to achieve high lytic activity against

pathogens while potentially reducing toxicity to host cells.[1] The discovery process involved

the synthesis of a library of peptide variants and their subsequent screening for antimicrobial

efficacy.

Synthesis of GV185
The synthesis of GV185 is achieved through solid-phase peptide synthesis (SPPS), a standard

and efficient method for producing peptides of defined sequence.

Experimental Protocol: Solid-Phase Peptide Synthesis
(Fmoc Chemistry)
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This protocol describes a general workflow for the synthesis of a peptide like GV185 using

Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Resin Preparation: An appropriate solid support resin (e.g., Rink Amide resin for a C-terminal

amide) is swelled in a suitable solvent such as dimethylformamide (DMF).

Deprotection: The Fmoc protecting group on the resin is removed by treating it with a

solution of 20% piperidine in DMF to expose the free amine.

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling

reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin. The

reaction is allowed to proceed until completion, which can be monitored by a colorimetric test

(e.g., Kaiser test).

Washing: The resin is thoroughly washed with DMF to remove excess reagents and

byproducts.

Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the GV185

sequence until the full peptide chain is assembled.

Final Deprotection: The Fmoc group is removed from the N-terminal amino acid.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain

protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., a

mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether,

collected by centrifugation, and then purified to a high degree using reverse-phase high-

performance liquid chromatography (RP-HPLC).

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder.

Characterization: The final product is characterized by mass spectrometry to confirm its

molecular weight and by analytical RP-HPLC to assess its purity.

Experimental Workflow Diagram
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Caption: Solid-Phase Peptide Synthesis Workflow.

Biological Activity and Quantitative Data
GV185 has demonstrated broad-spectrum antimicrobial activity against a variety of fungal and

bacterial pathogens.[1] Its efficacy is quantified by the 50% inhibitory concentration (IC50),

which is the concentration of the peptide required to inhibit the growth of a microorganism by

50%.

Microorganism Type IC50 (µM)

Rhizopus stolonifer Fungus 8.1

Aspergillus flavus Fungus 3.1

Fusarium graminearum Fungus 2.2

Other Fungi (average) Fungus 1.4

Bacteria (average) Bacteria 0.1

Table 1: In vitro antimicrobial

activity of GV185, data from[1].

Mechanism of Action
The antimicrobial activity of GV185 is attributed to its ability to lyse the plasma membranes of

target pathogens.[1] This lytic action is a common mechanism for antimicrobial peptides

derived from tachyplesin 1. The peptide's amphipathic structure, with distinct hydrophobic and

cationic regions, facilitates its interaction with and disruption of the microbial cell membrane.
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Proposed Signaling and Lytic Pathway
Electrostatic Attraction: The positively charged (cationic) residues of GV185 are

electrostatically attracted to the negatively charged components of the microbial cell

membrane (e.g., lipopolysaccharides in bacteria, phospholipids in fungi).

Membrane Insertion: The hydrophobic residues of the peptide then insert into the lipid bilayer

of the cell membrane.

Pore Formation/Membrane Disruption: This insertion disrupts the integrity of the membrane,

potentially through the formation of pores or channels.

Cell Lysis: The disruption of the membrane leads to the leakage of essential cytoplasmic

contents and ultimately results in cell death.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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